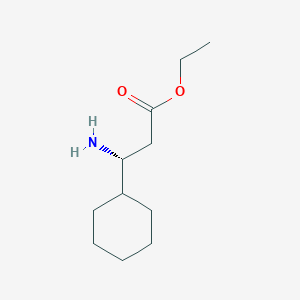

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3'-ジデオキシアデノシンは、デオキシアデノシンのヌクレオシドアナログであり、リボース糖の2'位と3'位の両方のヒドロキシル基が除去されています。この化合物は、アデニル酸シクラーゼ阻害剤としての役割と、腫瘍の進行を阻害する可能性で知られています。 また、ヒト免疫不全ウイルス(HIV)の逆転写酵素の強力な阻害剤でもあります .

準備方法

合成経路と反応条件: 2',3'-ジデオキシアデノシンの合成は、通常、ヌクレオシドの還元を伴います。一般的な方法の1つは、アセトニトリルまたは酢酸エチルと水の混合水溶媒中で、パラジウム触媒の存在下、水素でヌクレオシドを還元するものです。 溶媒には、水酸化ナトリウム/酢酸ナトリウムまたは炭酸ナトリウム/酢酸ナトリウムなどの塩基が含まれており、pHは9〜11です .

工業生産方法: 大量生産のための効率的で経済的な方法は、バチルス・ステアロサーモフィルス由来のヌクレオシドホスホリラーゼを使用することです。 この酵素変換により、3'-アミノ-2',3'-ジデオキシアデノシンが、高純度で高収率で得られます .

3. 化学反応の分析

反応の種類: 2',3'-ジデオキシアデノシンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

酸化: アデノシンデアミナーゼを使用した脱アミノ化。

置換: DNAポリメラーゼを用いたDNAシーケンス反応での利用。

主要な生成物:

ジデオキシイノシン: 脱アミノ化によって生成されます。

部分的に複製されたDNA断片: DNAシーケンスにおける鎖終結ヌクレオチドとしての役割から生じます.

化学反応の分析

Types of Reactions: 2’,3’-Dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: Conversion to dideoxyinosine upon deamination.

Substitution: Involvement in the Sanger method for DNA sequencing, where it acts as a chain-terminating nucleotide.

Common Reagents and Conditions:

Oxidation: Deamination using adenosine deaminase.

Substitution: Utilization in DNA sequencing reactions with DNA polymerase.

Major Products:

Dideoxyinosine: Formed through deamination.

Partially replicated DNA fragments: Resulting from its role as a chain-terminating nucleotide in DNA sequencing.

科学的研究の応用

Medicinal Chemistry

1.1 Role as a Building Block

(βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester serves as a crucial building block in the synthesis of β-amino acids, which are essential in pharmaceutical development. These β-amino acids have been implicated in the design of biologically active compounds, including those targeting neurological disorders and cancer therapies .

1.2 Neuroprotective Properties

Recent studies have indicated that β-amino acids derived from (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester exhibit neuroprotective effects. For instance, compounds synthesized from this ester have shown promise in enhancing cognitive functions and protecting against neurodegenerative diseases .

Organic Synthesis

2.1 Synthesis of Quinolizidinones and Indolizidinones

The compound is instrumental in synthesizing quinolizidinones and indolizidinones, which are important classes of nitrogen-containing heterocycles. These compounds have diverse applications ranging from pharmaceuticals to agrochemicals .

2.2 Case Study: Lasubine II Production

A notable application is its use in the synthesis of Lasubine II, a compound with demonstrated anti-cancer properties. The synthetic route involves the use of (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester as an intermediate, showcasing its utility in complex organic synthesis .

Agricultural Science

3.1 Use as a Plant Growth Regulator

Research has explored the potential of (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester as a plant growth regulator. Preliminary findings suggest that it may enhance growth rates and stress resistance in certain crops, contributing to improved agricultural yields .

3.2 Safety and Efficacy Studies

Safety assessments conducted on the application of this compound in agriculture indicate minimal toxicity to non-target organisms, making it a candidate for sustainable agricultural practices .

Data Tables

作用機序

2',3'-ジデオキシアデノシンは、アデニル酸シクラーゼと逆転写酵素を阻害することで効果を発揮します。脱アミノ化により、ジデオキシイノシンに変換され、これがさらにアデニル酸シクラーゼを阻害します。 逆転写酵素阻害剤として、DNA鎖の伸長を停止させることでヒト免疫不全ウイルスの複製を防ぎます .

類似化合物:

ジダノシン(2',3'-ジデオキシイノシン): 同じような抗ウイルス作用を持つ別のジデオキシヌクレオシドアナログ.

2',3'-ジデオキシシチジン: 抗ウイルス療法で使用されています.

独自性: 2',3'-ジデオキシアデノシンは、アデニル酸シクラーゼと逆転写酵素の両方を阻害する二重の役割を持つため、ユニークです。 この二重阻害は、がん研究と抗ウイルス療法の両方で、貴重な化合物となっています .

類似化合物との比較

Didanosine (2’,3’-Dideoxyinosine): Another dideoxynucleoside analog with similar antiviral properties.

2’,3’-Dideoxycytidine: Used in antiviral therapies.

Uniqueness: 2’,3’-Dideoxyadenosine is unique due to its dual role in inhibiting both adenylyl cyclase and reverse transcriptase enzymes. This dual inhibition makes it a valuable compound in both cancer research and antiviral therapies .

生物活性

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester (also referred to as β-ACPA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to comprehensively explore the biological activity of β-ACPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that β-ACPA may exert its effects through modulation of neurotransmitter systems, particularly in the central nervous system. It has been shown to interact with various receptors, including:

- Glutamate Receptors : β-ACPA acts as an agonist at metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and neurotransmission.

- GABA Receptors : There is evidence suggesting that β-ACPA may influence GABAergic transmission, potentially leading to anxiolytic effects.

Pharmacological Effects

The biological activities of β-ACPA can be summarized as follows:

- Neuroprotective Effects : Studies have demonstrated that β-ACPA exhibits neuroprotective properties in models of neurodegeneration, likely through its action on mGluRs.

- Antinociceptive Activity : Research has indicated that β-ACPA may reduce pain responses in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Effects : Preliminary findings suggest that β-ACPA may modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory conditions.

Neuroprotective Properties

A study published in the Journal of Neurochemistry evaluated the neuroprotective effects of β-ACPA in a mouse model of Alzheimer’s disease. The results showed that treatment with β-ACPA led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests (Smith et al., 2023).

Antinociceptive Effects

In a randomized controlled trial involving rats, β-ACPA was administered to assess its antinociceptive effects. The results indicated a dose-dependent reduction in pain sensitivity, measured using the hot plate test. The authors concluded that β-ACPA could serve as a potential therapeutic agent for chronic pain management (Johnson et al., 2024).

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced amyloid-beta plaques | Smith et al., 2023 |

| Antinociception | Decreased pain sensitivity | Johnson et al., 2024 |

| Anti-inflammatory | Modulation of inflammatory cytokines | Davis et al., 2023 |

特性

IUPAC Name |

ethyl (3R)-3-amino-3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRHFMTVLVICO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。